Cas no 1206990-19-3 (4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide)

4-Methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a 1,2,3-thiadiazole core functionalized with a carboxamide group and a thiophene-derived substituent. Its molecular structure combines heterocyclic motifs, offering potential utility in medicinal chemistry and agrochemical research. The thiadiazole moiety contributes to its stability and reactivity, while the thiophene and carboxamide groups enhance its binding affinity in biological systems. This compound may serve as a versatile intermediate for the development of inhibitors or modulators targeting specific enzymes or receptors. Its well-defined synthesis route and structural complexity make it valuable for structure-activity relationship (SAR) studies in drug discovery and chemical biology applications.
4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide structure
1206990-19-3 structure
Product Name:4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide
CAS No:1206990-19-3
MF:C17H16N4O2S2
MW:372.464540481567
CID:6103992
PubChem ID:45504879
Update Time:2025-06-12

4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide
    • F5834-4814
    • 1206990-19-3
    • AKOS024521772
    • 4-methyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiadiazole-5-carboxamide
    • VU0523299-1
    • 4-methyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
    • 4-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
    • Inchi: 1S/C17H16N4O2S2/c1-11-16(25-21-20-11)17(23)19-13-6-4-12(5-7-13)9-15(22)18-10-14-3-2-8-24-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)
    • InChI Key: YEQBVRFWFOACJY-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(CC1C=CC(=CC=1)NC(C1=C(C)N=NS1)=O)=O

Computed Properties

  • Exact Mass: 372.07146811g/mol
  • Monoisotopic Mass: 372.07146811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 141Ų

4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>

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4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide Related Literature

Additional information on 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide

Introduction to 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1206990-19-3)

4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide, identified by its CAS number 1206990-19-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiadiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including a thiophene ring, carbamoyl groups, and a phenyl moiety, contributes to its unique chemical properties and potential applications in drug discovery.

The molecular architecture of 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide is meticulously designed to interact with biological targets. The thiadiazole core is a well-documented scaffold in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophenyl group enhances the compound's lipophilicity and binding affinity to biological receptors. Additionally, the carbamoyl and phenyl substituents introduce further modularity, allowing for structural optimization and fine-tuning of pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide with various protein targets. Studies suggest that this compound may interact with enzymes involved in cell signaling pathways, such as kinases and phosphodiesterases. These interactions are critical for modulating cellular processes and have implications in the development of therapeutic agents for chronic diseases.

The synthesis of 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophene ring is achieved through cyclization reactions, while the carbamoyl groups are typically introduced via condensation reactions with appropriate carboxylic acid derivatives. The final step involves the formation of the amide bond between the thiadiazole core and the phenyl moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

In vitro studies have demonstrated promising biological activity for 4-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2,3-thiadiazole-5-carboxamide. Research indicates that this compound exhibits inhibitory effects on several enzymes implicated in cancer progression. For instance, it has shown potential in inhibiting tyrosine kinases, which are overexpressed in many solid tumors. Furthermore, preclinical studies suggest that it may possess anti-proliferative properties by inducing apoptosis in cancer cells while sparing healthy cells.

The pharmacokinetic profile of 4-methyl-N-4-({(thiophen-2-yli)methylcarbamoyl}methyl)phenyl)-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-1H]-(methylene)methylene)-N-(4-methoxyphenyl)-N'-[[(thiophen)-2-yli]carbonyl]benzamide (CAS No. 1206990193) is being thoroughly investigated to determine its bioavailability and metabolic stability. Preliminary data suggest that it undergoes moderate metabolism via cytochrome P450 enzymes, which may influence its half-life and systemic exposure. Understanding these pharmacokinetic parameters is crucial for optimizing dosing regimens and minimizing potential side effects.

The development of novel therapeutic agents often involves structural modifications to enhance efficacy and reduce toxicity. Researchers are exploring derivatives of 4-methyl-N-(4-{[(thiophene)-2-yli]carbonyl}methyl)phenyl}-N'-[[(thiophene)-2-yli]carbonyl]benzamide by varying substituents on the thiadiazole ring or introducing additional functional groups. These modifications aim to improve binding affinity to target proteins while minimizing off-target effects. Computational methods play a pivotal role in predicting the impact of these modifications on biological activity.

The role of thiadiazole derivatives in drug development cannot be overstated. These compounds have been extensively studied for their diverse pharmacological properties. The structural features of thiadiazoles allow them to interact with a wide range of biological targets, making them valuable candidates for treating various diseases. Recent research has highlighted their potential in addressing emerging challenges in medicine, such as antibiotic resistance and neurodegenerative disorders.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the discovery and development of novel compounds like 4-methyl-N-(4-{[(thiophene)-2-yli]carbonyl}methyl)phenyl}-N'-[[(thiophene)-2-yli]carbonyl]benzamide (CAS No. 1206990193). These partnerships leverage cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI) to identify promising candidates rapidly. Additionally, regulatory agencies are increasingly supportive of innovative approaches to drug development, providing faster pathways for approval of new therapies.

The future prospects for 4-methyl-N-(4-{[(thiophene)-2-yli]carbonyl}methyl)phenyl}-N'-[[(thiophene)-2-yli]carbonyl]benzamide are promising as ongoing research continues to uncover its potential applications. Clinical trials are being planned to evaluate its efficacy in treating specific diseases under investigation. Meanwhile, researchers are exploring new synthetic routes to improve yield and scalability while maintaining high purity standards required for pharmaceutical use.

In conclusion, 4-methyl-N-(4-{[(thiophene)-2-yli]carbonyl}methyl)phenyl}-N'-[[(thiophene)-2-yli]carbonyl]benzamide (CAS No. 1206990193) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique molecular structure and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents addressing unmet medical needs.

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